3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide
CAS No.:
Cat. No.: VC14767247
Molecular Formula: C22H24N2O3
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N2O3 |
|---|---|
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide |
| Standard InChI | InChI=1S/C22H24N2O3/c1-26-18-4-5-20-19(13-18)17(14-24-20)8-10-23-22(25)7-3-15-2-6-21-16(12-15)9-11-27-21/h2,4-6,12-14,24H,3,7-11H2,1H3,(H,23,25) |
| Standard InChI Key | ZBPRMNCBPZUFCW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCC3=CC4=C(C=C3)OCC4 |
Introduction
Structural Overview
-
Benzofuran Moiety: Benzofurans are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties .
-
Indole Derivative: Indoles are also biologically active, with applications in various therapeutic areas.
Synthesis Approach
The synthesis of compounds with similar structures typically involves multi-step organic reactions. These may include:
-
Condensation Reactions: To form the amide bond between the benzofuran and indole moieties.
-
Alkylation Reactions: To introduce the ethyl linker between the indole and propanamide groups.
Potential Biological Activities
Compounds containing benzofuran and indole moieties are known for their diverse biological activities, including:
-
Anti-inflammatory: Some benzofuran derivatives have shown COX-2 inhibitory activity .
-
Anticancer: Indole derivatives have been explored for their anticancer potential .
Related Compounds
-
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide: Exhibits potential in medicinal chemistry due to its benzofuran and tetrazole groups.
-
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide: Features an indole moiety and has potential in drug development.
Potential Applications
Given the structural components, potential applications could include:
-
Medicinal Chemistry: As a scaffold for designing new drugs with anti-inflammatory or anticancer properties.
-
Pharmacological Studies: Investigating its interaction with biological targets to modulate signaling pathways involved in disease progression.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume